

4-Bromo-3-chlorobenzaldehyde structural analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-3-chlorobenzaldehyde

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An In-depth Technical Guide to the Structural Analysis of **4-Bromo-3-chlorobenzaldehyde**

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-chlorobenzaldehyde is a key substituted aromatic aldehyde that serves as a pivotal intermediate in the synthesis of complex pharmaceutical agents.^[1] Its precise molecular architecture, featuring a competing electronic interplay of bromo, chloro, and formyl substituents, necessitates a rigorous and multi-faceted approach for structural confirmation. This guide provides an in-depth analysis of the essential spectroscopic techniques required to unequivocally elucidate and validate the structure of **4-Bromo-3-chlorobenzaldehyde**. We will explore the causality behind experimental choices in mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy, offering field-proven insights for professionals in chemical research and drug development.

Core Molecular Profile and Physicochemical Properties

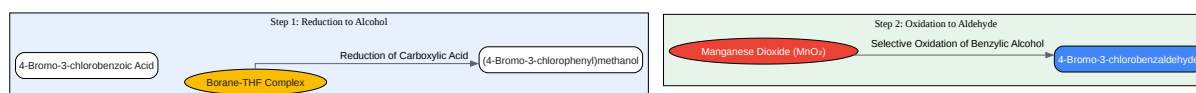
Before undertaking any synthesis or analysis, a foundational understanding of the target compound's physical and chemical properties is paramount. These data inform handling, storage, and reaction parameter selection. **4-Bromo-3-chlorobenzaldehyde** is typically a white to yellow solid at room temperature.

Property	Value	Source
IUPAC Name	4-bromo-3-chlorobenzaldehyde	[2]
CAS Number	120077-69-2	[2]
Molecular Formula	C ₇ H ₄ BrClO	[2]
Molecular Weight	219.46 g/mol	[2]
Appearance	White to Yellow Solid	
Melting Point	52 °C	[3]
Boiling Point	281.3±25.0 °C (Predicted)	[3]
Purity	Typically ≥98%	

Synthesis Pathway and Experimental Protocol

The utility of **4-Bromo-3-chlorobenzaldehyde** as a pharmaceutical intermediate necessitates a reliable and scalable synthetic route.[1] One common laboratory-scale preparation involves a two-step process starting from 4-bromo-3-chlorobenzoic acid.[1] This approach is favored for its well-defined intermediates and generally good yields.

The logical flow of this synthesis is visualized below.



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Caption: Workflow for the synthesis of **4-Bromo-3-chlorobenzaldehyde**.

Experimental Protocol: Synthesis from 4-Bromo-3-chlorobenzoic Acid

This protocol is adapted from established procedures.^[1]

Step 1: Reduction of 4-bromo-3-chlorobenzoic acid

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromo-3-chlorobenzoic acid in anhydrous tetrahydrofuran (THF) at 0°C.
- Slowly add a solution of borane-THF complex (BH₃-THF) dropwise to the stirred solution.
 - Causality Insight: Borane is a selective reducing agent that efficiently reduces carboxylic acids to primary alcohols without affecting the aromatic halogens.
- Allow the reaction to warm to room temperature and stir until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
- Carefully quench the reaction by the slow addition of methanol at 0°C.
- Concentrate the mixture under reduced pressure to yield crude (4-bromo-3-chlorophenyl)methanol. This intermediate is often carried forward without extensive purification.

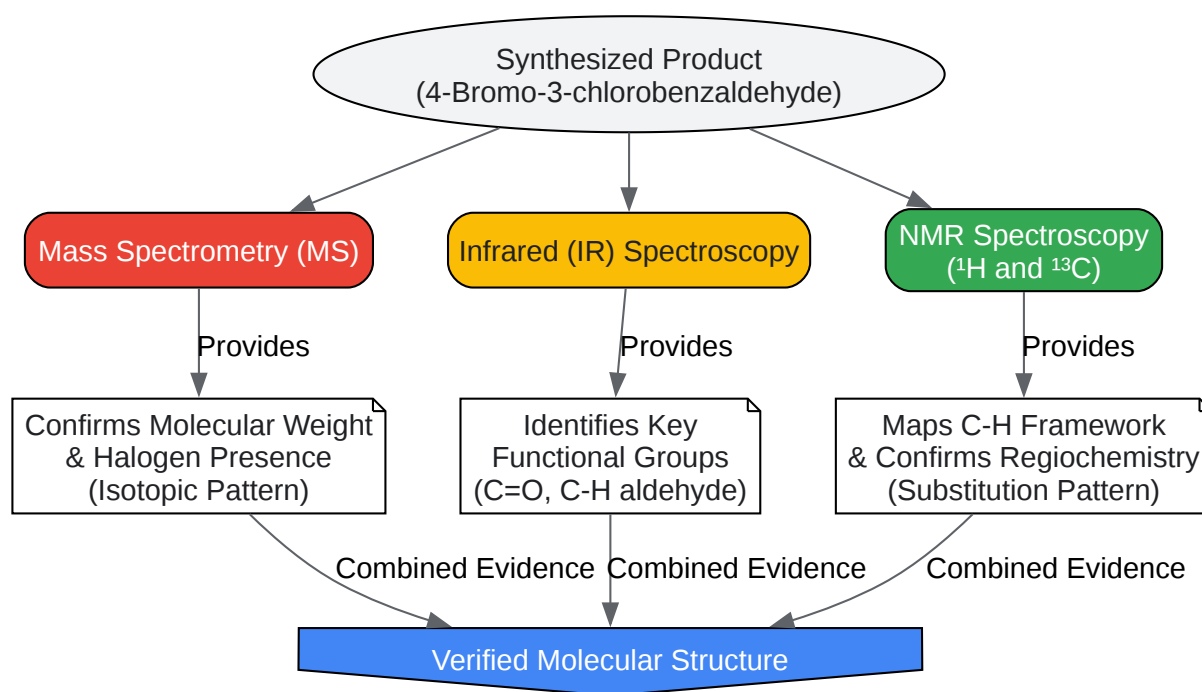
Step 2: Oxidation to 4-bromo-3-chlorobenzaldehyde

- Dissolve the crude (4-bromo-3-chlorophenyl)methanol from the previous step in a suitable solvent, such as 1,2-dichloroethane or dichloromethane.
- Add activated manganese dioxide (MnO₂) to the solution at room temperature.
 - Causality Insight: MnO₂ is a mild and highly selective oxidizing agent for converting benzylic alcohols to aldehydes. Its insolubility allows for easy removal by filtration upon reaction completion, simplifying the workup.
- Stir the mixture vigorously for 18-24 hours. Monitor the reaction progress by TLC.

- Upon completion, filter the reaction mixture through a pad of celite to remove the manganese solids.
- Wash the filter cake with additional solvent.
- Combine the filtrates and concentrate under reduced pressure.
- Purify the resulting residue by column chromatography on silica gel (e.g., using a gradient of 5-10% ethyl acetate in petroleum ether) to yield pure **4-bromo-3-chlorobenzaldehyde**.^[1]

Comprehensive Structural Elucidation

Confirming the identity and purity of the final product requires a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle.



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Caption: Integrated spectroscopic workflow for structural validation.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis to confirm the molecular weight and elemental composition, particularly the presence of halogens.

- Expected Molecular Ion Peak: The molecular formula is C_7H_4BrClO . The analysis is complicated by the isotopic abundances of both bromine ($^{79}Br \approx 50.7\%$, $^{81}Br \approx 49.3\%$) and chlorine ($^{35}Cl \approx 75.8\%$, $^{37}Cl \approx 24.2\%$). This results in a characteristic cluster of molecular ion peaks. The most abundant peaks will be:
 - $[M]^+$ for $C_7H_4^{79}Br^{35}ClO$ at $m/z \approx 218$
 - $[M+2]^+$ from $C_7H_4^{81}Br^{35}ClO$ and $C_7H_4^{79}Br^{37}ClO$ at $m/z \approx 220$
 - $[M+4]^+$ for $C_7H_4^{81}Br^{37}ClO$ at $m/z \approx 222$
- Key Fragmentation Patterns: Based on the fragmentation of similar benzaldehydes, the following key fragments are anticipated.^[4]
 - $[M-H]^+$: Loss of the aldehydic hydrogen radical to form a stable acylium ion.
 - $[M-Br]^+$: Loss of a bromine radical.
 - $[M-Cl]^+$: Loss of a chlorine radical.
 - $[M-CHO]^+$: Loss of the formyl group.

m/z (approx.)	Proposed Fragment	Significance
218, 220, 222	$[C_7H_4BrClO]^+$	Molecular ion cluster, confirms MW and presence of Br and Cl.
183, 185	$[C_7H_4BrO]^+$	Loss of Cl radical.
139, 141	$[C_7H_4ClO]^+$	Loss of Br radical.
104	$[C_7H_4Cl]^+$	Loss of Br and CHO.

Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for the rapid identification of key functional groups.

- **Self-Validation Check:** The presence of a strong carbonyl peak and the characteristic aldehyde C-H stretches, coupled with the absence of a broad O-H stretch (from the precursor alcohol), provides strong evidence for a successful oxidation.

Wavenumber (cm ⁻¹)	Vibration	Significance
~3050-3100	Aromatic C-H Stretch	Confirms the presence of the benzene ring.
~2820 & ~2720	Aldehyde C-H Stretch (Fermi Doublet)	Diagnostic for the aldehyde functional group.
~1700-1710	Carbonyl (C=O) Stretch	Strong, sharp peak confirming the aldehyde. Conjugation to the aromatic ring lowers the frequency from a typical aliphatic aldehyde (~1730 cm ⁻¹).
~1550-1600	Aromatic C=C Stretch	Confirms the benzene ring.
~1000-1200	C-Cl Stretch	Indicates the presence of a chlorine substituent.
~550-650	C-Br Stretch	Indicates the presence of a bromine substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for determining the precise substitution pattern (regiochemistry) of the aromatic ring.

3.3.1 ¹H NMR Spectroscopy

The proton NMR spectrum provides definitive information about the electronic environment and connectivity of hydrogen atoms. The spectrum for **4-Bromo-3-chlorobenzaldehyde** is highly

characteristic.[5]

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Rationale
~9.98	Singlet (s)	1H	Aldehyde-H	The highly deshielded environment of the formyl proton places its signal far downfield. It has no adjacent protons, hence it is a singlet.
~8.11	Doublet (d)	1H	H-2	This proton is ortho to the strongly electron-withdrawing aldehyde group and has a small coupling to H-6 across the ring.
~8.02	Doublet (d)	1H	H-5	This proton is ortho to the bromine atom and meta to the aldehyde. It is split only by the adjacent H-6.
~7.77	Doublet of Doublets (dd)	1H	H-6	This proton is ortho to the chlorine atom and is split by both H-2 (meta coupling) and H-5 (ortho coupling).

Reported Data (300 MHz, DMSO-d₆): δ 9.98 (s, 1H), 8.11 (d, 1H, J = 1.9 Hz), 8.02 (AB system, 1H, J = 8.2 Hz), 7.77 (dd, 1H, J = 1.9 Hz, 8.2 Hz).[5]

3.3.2 ¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their electronic state. Seven distinct signals are expected.

Predicted Chemical Shift (δ) ppm	Carbon Assignment	Rationale
~191	C=O	The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield.
~138	C-1 (C-CHO)	The ipso-carbon attached to the aldehyde group.
~136	C-3 (C-Cl)	The ipso-carbon attached to chlorine; its chemical shift is increased by the halogen's electronegativity.
~135	C-5	Aromatic CH carbon.
~132	C-6	Aromatic CH carbon.
~130	C-2	Aromatic CH carbon.
~128	C-4 (C-Br)	The ipso-carbon attached to bromine; its chemical shift is influenced by the heavy atom effect.

Applications in Drug Development

The structural features of **4-Bromo-3-chlorobenzaldehyde** make it a valuable precursor in medicinal chemistry. The two halogen atoms provide distinct reaction sites for further functionalization, for example, in metal-catalyzed cross-coupling reactions.

- **H-PGDS Inhibitors:** It is used to prepare hematopoietic prostaglandin D synthase (H-PGDS) inhibitors, which are investigated for treating conditions like Duchenne Muscular Dystrophy and other neurodegenerative diseases.[\[1\]](#)
- **Vasopeptidase Antagonists:** The molecule is a starting material for biphenylsulfonyl amide compounds that exhibit dual activity as vasopeptidase and endothelin receptor antagonists, which have potential applications in managing cardiovascular diseases.[\[1\]](#)

Safety and Handling

As a laboratory chemical, proper safety protocols must be strictly followed.

- **Hazards:** **4-Bromo-3-chlorobenzaldehyde** is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)[\[6\]](#)
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[\[6\]](#)
- **Storage:** Store in a tightly closed container in a cool, dry place, such as a refrigerator, to ensure stability.

Conclusion

The structural analysis of **4-Bromo-3-chlorobenzaldehyde** is a clear example of the synergistic power of modern analytical techniques. While mass spectrometry confirms the molecular weight and halogen presence, and IR spectroscopy identifies key functional groups, it is NMR spectroscopy that provides the unambiguous confirmation of the 1,2,4-substitution pattern on the aromatic ring. This rigorous, multi-technique validation is a non-negotiable standard in research and drug development, ensuring the integrity of subsequent synthetic steps and the ultimate biological activity of the target molecules.

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- To cite this document: BenchChem. [4-Bromo-3-chlorobenzaldehyde structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b169199#4-bromo-3-chlorobenzaldehyde-structural-analysis]

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